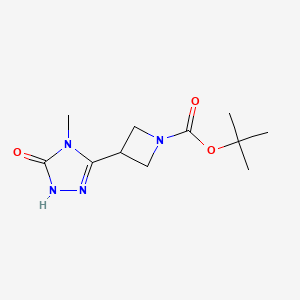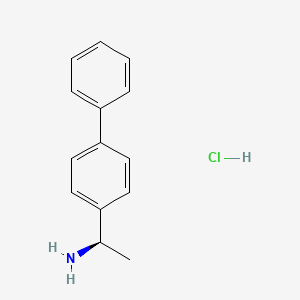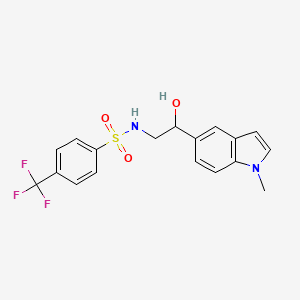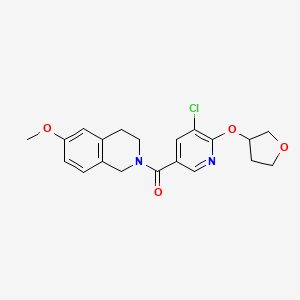
1-benzyl-N-phenyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-phenyl-1H-indole-3-carboxamide is a synthetic cannabinoid . It is a part of the indole family of compounds, which are prominent in natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of this compound involves a four-step process. This includes formylation with Vilsmeier-Haack reagents, disproportionation through the Cannizzaro reaction, chlorination using thionyl chloride, and subsequent substitution with benzylamine .Molecular Structure Analysis
The molecular formula of this compound is C25H19N3O . The structure includes a 3-(1-naphthoyl)indole structure with substitution at the nitrogen atom of the indole ring .Chemical Reactions Analysis
The compound is involved in a one-pot, three-component Fischer indolisation–N-alkylation sequence for the synthesis of 1,2,3-trisubstituted indoles . This procedure is rapid, operationally straightforward, and generally high yielding .Scientific Research Applications
1. Chemical Synthesis and Reactions
1-benzyl-N-phenyl-1H-indole-3-carboxamide and related compounds are frequently involved in chemical synthesis and reactions. For instance, Hallett et al. (2000) demonstrated a rearrangement reaction involving the indole nucleus, highlighting the formation of a reactive spirocyclopropyl-3H-indole intermediate, which is crucial for the stereo- and regiochemical outcomes of the reaction (Hallett et al., 2000). Similarly, Bratton et al. (2000) described the synthesis of novel 3- and 5-substituted indole-2-carboxamides, contributing to the development of diverse indole compounds (Bratton et al., 2000).
2. Optical Properties and Solvent Interactions
Research by Deguchi et al. (1993) on a compound closely related to this compound revealed significant solvent dependence of its optical rotation, emphasizing the importance of solvent interactions in determining the optical properties of such compounds (Deguchi et al., 1993).
3. Polymerization and Catalysis
The research by Koeller et al. (2009) highlighted the role of N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide as an effective catalyst for ring-opening polymerization of l-lactide, demonstrating the catalytic potential of such compounds in polymer science (Koeller et al., 2009).
4. Structural Analysis and Drug Design
Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an indole acetamide derivative, providing insights into the structural and interaction energy studies, crucial for drug design (Al-Ostoot et al., 2020).
5. Pharmacological Applications
Although not directly related to this compound, research on similar indole carboxamides has indicated their potential in pharmacology. For example, Alexandre et al. (2011) synthesized a series of indole carboxamides as HIV-1 non-nucleoside reverse transcriptase inhibitors, showcasing the therapeutic applications of such compounds (Alexandre et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
1-benzyl-N-phenylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22(23-18-11-5-2-6-12-18)20-16-24(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYSSTIZRQDQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2866910.png)
![6-(4-Chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2866914.png)


![3-(3-hydroxypropyl)-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2866918.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2866919.png)

![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)

![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)
